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molecular formula C11H16N2O B8602695 3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone

3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone

Cat. No. B8602695
M. Wt: 192.26 g/mol
InChI Key: LNOJFYIKNLDNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536179B2

Procedure details

A solution of 1,1-dimethylethyl[(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate (2.1 g, 7.2 mmol) in 4 N HCl (in 15 mL 1,4 dioxane) was heated to 60° C. for 1 h. The mixture was cooled to room temperature. The mixture was filtered and dried to give 3-(aminomethyl)-6-cyclobutyl-4-methyl-2(1H)-pyridinone as an HCl salt (1.95 g, 90%). LCMS MH+=193.1 1H NMR (400 MHz, DMSO-d6) δ 11.70 (br s, 1H), 8.01 (s, 3H), 6.04 (s, 1H), 3.74 (d, 2H), 3.32-3.39 (m, 1H), 2.22 (s, 3H), 2.17-2.20 (m, 2H), 2.06-2.11 (m, 2H), 1.85-1.95 (m, 1H), 1.71-1.79 (m, 1H).
Name
1,1-dimethylethyl[(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
CC([N:5]([CH2:9][C:10]1[C:11](=[O:21])[NH:12][C:13]([CH:17]2[CH2:20][CH2:19][CH2:18]2)=[CH:14][C:15]=1[CH3:16])C(=O)[O-])(C)C.[ClH:22]>>[NH2:5][CH2:9][C:10]1[C:11](=[O:21])[NH:12][C:13]([CH:17]2[CH2:18][CH2:19][CH2:20]2)=[CH:14][C:15]=1[CH3:16].[ClH:22]

Inputs

Step One
Name
1,1-dimethylethyl[(6-cyclobutyl-4-methyl-2-oxo-1,2-dihydro-3pyridinyl)methyl]carbamate
Quantity
2.1 g
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)CC=1C(NC(=CC1C)C1CCC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=CC1C)C1CCC1)=O
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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